molecular formula C5H8O B1657151 3,4-Pentadien-1-ol CAS No. 5557-87-9

3,4-Pentadien-1-ol

Cat. No.: B1657151
CAS No.: 5557-87-9
M. Wt: 84.12 g/mol
InChI Key: WHQNQGMPXBYFSM-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 84.12 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain, which consists of two conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pentadien-1-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 1,4-pentadien-3-ol. This process involves the use of a palladium catalyst and elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can yield halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Hydrogen halides (HX) in the presence of a catalyst such as zinc chloride (ZnCl2).

Major Products Formed:

Scientific Research Applications

3,4-Pentadien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Pentadien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the conjugated diene system can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions can lead to antimicrobial and antiviral effects by disrupting the integrity of microbial cell membranes and inhibiting viral replication .

Comparison with Similar Compounds

    1,4-Pentadien-3-ol: Similar in structure but with the hydroxyl group located at a different position.

    2,4-Pentadien-1-ol: Another isomer with the double bonds in different positions.

    3-Buten-1-ol: A related compound with a shorter carbon chain.

Uniqueness: 3,4-Pentadien-1-ol is unique due to its specific arrangement of the hydroxyl group and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNQGMPXBYFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453285
Record name 3,4-Pentadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-87-9
Record name 3,4-Pentadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5557-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Pentadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5557-87-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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